molecular formula C15H23NO4 B3325026 Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate CAS No. 203663-59-6

Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate

Cat. No. B3325026
CAS RN: 203663-59-6
M. Wt: 281.35 g/mol
InChI Key: HXGWZDAAOBZZDO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate, also known as TEOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. TEOP is a piperidine-based compound that has a unique structure, making it a promising candidate for drug development. In

Mechanism of Action

Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine is thought to be responsible for the cognitive-enhancing effects of Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate.
Biochemical and Physiological Effects
Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate has been shown to improve memory and cognitive function in animal models. It has also been shown to increase the concentration of acetylcholine in the brain. Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate has several advantages for lab experiments. It is easy to synthesize, and its structure is well-defined. It has been shown to be effective in improving memory and cognitive function in animal models. However, Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate also has some limitations. It has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. Additionally, Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate has a short half-life, which may limit its usefulness as a therapeutic agent.

Future Directions

There are several future directions for research on Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate. One direction is to further explore its potential as a treatment for Alzheimer's disease. Another direction is to investigate its potential as a cognitive enhancer in healthy individuals. Additionally, future studies could focus on optimizing the synthesis method to improve the yield of Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate. Finally, more research is needed to determine the safety and efficacy of Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate in humans.

Scientific Research Applications

Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function. Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to improve memory in animal models.

properties

IUPAC Name

tert-butyl 4-(3-ethoxy-3-oxoprop-1-ynyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h12H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGWZDAAOBZZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-ethoxy-3-oxoprop-1-yn-1-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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